(3s)-3-hydroxyretinal
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Overview
Description
(3s)-3-hydroxyretinal is a retinoid compound, which is a derivative of vitamin A. It is characterized by its unique structure, which includes a hydroxyl group at the third carbon position in the all-trans configuration. This compound plays a significant role in various biological processes, particularly in vision, where it acts as a chromophore in the visual cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-hydroxyretinal typically involves the oxidation of all-trans-retinol or all-trans-retinal. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to achieve the desired hydroxylation at the third carbon position .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms are engineered to produce the compound through fermentation processes, which are then followed by extraction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3s)-3-hydroxyretinal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form (3S)-all-trans-3-oxoretinal.
Reduction: It can be reduced to (3S)-all-trans-3-hydroxyretinol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and MnO2.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: (3S)-all-trans-3-oxoretinal.
Reduction: (3S)-all-trans-3-hydroxyretinol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3s)-3-hydroxyretinal has numerous applications in scientific research:
Chemistry: It is used as a model compound to study retinoid chemistry and reactions.
Biology: It plays a crucial role in the study of visual processes and photoreceptor functions.
Medicine: It is investigated for its potential therapeutic applications in treating retinal diseases and other vision-related disorders.
Industry: It is used in the production of supplements and pharmaceuticals targeting vision health
Mechanism of Action
The mechanism of action of (3s)-3-hydroxyretinal involves its role as a chromophore in the visual cycle. It binds to opsin proteins in photoreceptor cells, forming a complex that undergoes conformational changes upon light absorption. This triggers a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain, resulting in vision. The molecular targets include opsin proteins and the pathways involved are the phototransduction pathways .
Comparison with Similar Compounds
Similar Compounds
All-trans-retinal: Lacks the hydroxyl group at the third carbon position.
All-trans-retinol: The alcohol form of vitamin A.
3-Hydroxyretinoic acid: Contains a carboxyl group instead of an aldehyde group.
Uniqueness
(3s)-3-hydroxyretinal is unique due to its specific hydroxylation at the third carbon position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with biological molecules, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
145681-21-6 |
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Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m0/s1 |
InChI Key |
QPRQNCDEPWLQRO-IRVDFSNZSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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